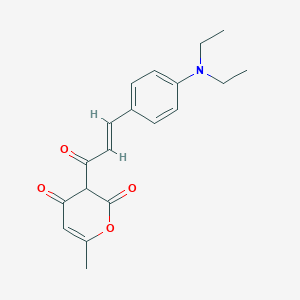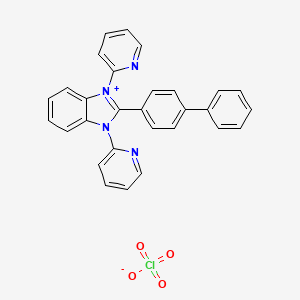
CID 16196160
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 16196160 is a chemical compound with the molecular formula C13H10N2O3S. It is also known as 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole. This compound has been gaining attention in the scientific community due to its potential applications in various fields of research. In
Mécanisme D'action
The exact mechanism of action of CID 16196160 is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or pathways that are involved in inflammation, cancer, or neurodegeneration.
Biochemical and Physiological Effects
CID 16196160 has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CID 16196160 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to have low toxicity in animal studies. However, one limitation of using CID 16196160 in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for the research on CID 16196160. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Another direction is to explore its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. Additionally, further research could be done to better understand its mechanism of action and to develop more potent and selective analogs of CID 16196160.
Conclusion
CID 16196160 is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, anticancer, and neuroprotective properties make it an attractive candidate for further investigation. While its mechanism of action is not fully understood, its relatively easy synthesis and low toxicity make it a valuable tool for lab experiments. Future research on CID 16196160 could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
CID 16196160 can be synthesized using a two-step process. The first step involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as triethylamine. This reaction yields the intermediate compound 4-methoxybenzoylthiosemicarbazide. In the second step, this intermediate compound is reacted with hydrazine hydrate to form CID 16196160.
Applications De Recherche Scientifique
CID 16196160 has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-1,3-dipyridin-2-ylbenzimidazol-3-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N4.ClHO4/c1-2-10-22(11-3-1)23-16-18-24(19-17-23)29-32(27-14-6-8-20-30-27)25-12-4-5-13-26(25)33(29)28-15-7-9-21-31-28;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNMQEPKFAUCGC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[N+](C4=CC=CC=C4N3C5=CC=CC=N5)C6=CC=CC=N6.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)

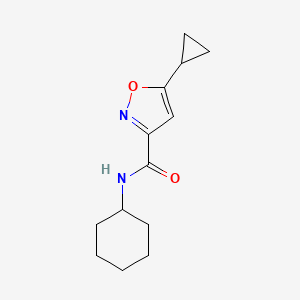


![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

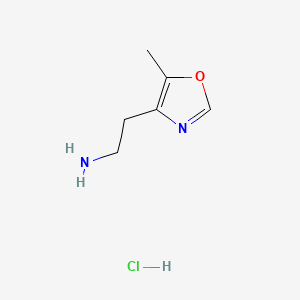
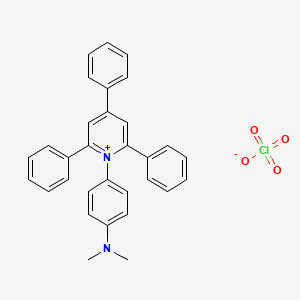
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
